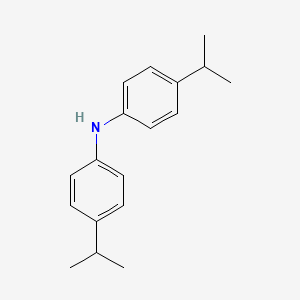

Bis(4-isopropylphenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4/h5-14,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMNRKCIPGSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563730 | |

| Record name | 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63451-41-2 | |

| Record name | 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-isopropylphenyl)amine (CAS Number: 63451-41-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of Bis(4-isopropylphenyl)amine. This document moves beyond a simple recitation of facts, offering an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly as an antioxidant. The information herein is curated to support research and development activities, providing the foundational knowledge necessary for the effective and safe utilization of this compound. Every key claim and protocol is substantiated with citations from authoritative sources to ensure scientific integrity.

Compound Identification and Chemical Structure

This compound is a secondary aromatic amine characterized by the presence of two 4-isopropylphenyl groups attached to a central nitrogen atom.

Systematic Information:

| Identifier | Value |

| CAS Number | 63451-41-2[1][2] |

| IUPAC Name | 4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline[1] |

| Molecular Formula | C₁₈H₂₃N[1] |

| Molecular Weight | 253.4 g/mol [1] |

| Synonyms | Benzenamine, 4-(1-methylethyl)-N-[4-(1-methylethyl)phenyl]-, 4,4'-Diisopropyldiphenylamine, N,N-Bis(4-isopropylphenyl)amine[1] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Purity | ≥ 96.0% | [2] |

| XLogP3 | 5.7 | [1] |

| Exact Mass | 253.183049738 Da | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with modern catalytic cross-coupling reactions offering efficient routes. A representative protocol is detailed below.

Synthesis via Buchwald-Hartwig Amination

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Reaction Scheme:

Figure 2: Synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Addition of Reactants: Add 4-isopropylaniline (1.0 equiv.) and 1-bromo-4-isopropylbenzene (1.2 equiv.) dissolved in anhydrous toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The spectrum of this compound is expected to show characteristic signals for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a septet), and the aromatic protons. The N-H proton will likely appear as a broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H Stretch: A single, sharp band in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C-N Stretch (Aromatic): A strong band in the 1335-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 253.4.

Applications

Based on the chemical structure and the known applications of related aromatic amines, this compound is primarily of interest as an antioxidant and thermal stabilizer.

Antioxidant in Polymers

Aromatic amines are well-established as highly effective antioxidants, particularly in applications requiring high-temperature stability. They function by scavenging free radicals that are formed during the thermal or photo-oxidation of polymers, thereby preventing degradation of the material. This compound, with its sterically hindered amine group, is likely to exhibit excellent antioxidant properties in a variety of polymers, including polyolefins, styrenics, and elastomers.

Mechanism of Action:

Figure 3: Simplified mechanism of antioxidant action.

Potential in Drug Development

While there is currently no direct evidence of this compound being used in drug development, the diarylamine scaffold is present in a number of biologically active molecules. Further research could explore its potential in medicinal chemistry, for example, as a building block for the synthesis of more complex molecules with therapeutic potential.

Safety and Handling

Based on the available information from chemical suppliers, this compound should be handled with care.

Hazard Identification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or with a fume hood.

Storage:

-

Store at room temperature in a dry, dark place.

Disclaimer: This safety information is based on limited available data. It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to conduct a thorough risk assessment.

Conclusion

This compound is a diarylamine with significant potential as an antioxidant and thermal stabilizer. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and an outline of its likely applications. While further experimental data is needed to fully characterize this compound, the information presented here serves as a valuable resource for researchers and scientists working with or considering the use of this compound in their R&D endeavors. The principles of scientific integrity, including thorough characterization and adherence to safety protocols, are paramount for its successful and safe application.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound CAS#:63451-41-2. [Link]

Sources

An In-depth Technical Guide to N,N-Di-(4-isopropylphenyl)amine and Related Diarylamine Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of N,N-Di-(4-isopropylphenyl)amine. Recognizing the limited availability of experimental data for this specific compound, this paper adopts a dual-focus approach. It first presents the known and computed properties of N,N-Di-(4-isopropylphenyl)amine (CAS 63451-41-2). Subsequently, it offers a comprehensive, comparative analysis of the structurally related and industrially significant antioxidant, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD, CAS 101-72-4). By leveraging the extensive data available for IPPD, this guide provides field-proven insights into the synthesis, analysis, and application of diarylamine antioxidants, offering a robust framework for researchers in materials science and drug development.

Section 1: N,N-Di-(4-isopropylphenyl)amine

Chemical Identity and Structure

N,N-Di-(4-isopropylphenyl)amine, also known as Bis(4-isopropylphenyl)amine, is a symmetrical secondary diarylamine. Its structure consists of a central nitrogen atom bonded to two 4-isopropylphenyl rings. This symmetrical, sterically hindered structure is characteristic of many antioxidants and stabilizers used in polymer and materials science.

-

IUPAC Name: 4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline[1]

-

CAS Number: 63451-41-2[1]

-

Molecular Formula: C₁₈H₂₃N[1]

-

Canonical SMILES: CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C[1]

Physicochemical Properties

Experimental data for N,N-Di-(4-isopropylphenyl)amine is not widely published. The properties listed below are primarily derived from computational models, providing a theoretical baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 253.4 g/mol | PubChem[1] |

| Exact Mass | 253.183049738 Da | PubChem[1] |

| Appearance | (Not specified) | - |

| Melting Point | (Not specified) | - |

| Boiling Point | (Not specified) | - |

| XLogP3 | 5.7 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |

Synthesis and Reactivity

Synthesis: The synthesis of N,N-disubstituted diarylamines like N,N-Di-(4-isopropylphenyl)amine typically follows established C-N cross-coupling methodologies. The most authoritative and widely used method in both academic and industrial research is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine.

For this specific molecule, a plausible route would involve the reaction of 4-isopropylaniline with 4-isopropylphenyl bromide (or iodide/triflate) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu). Modern, metal-free methods for diarylamine synthesis are also emerging, utilizing processes like photochemical deformylation or desulfinylative Smiles rearrangement, which offer greener alternatives to traditional catalysis.[2][3][4]

Reactivity: The core reactivity of diarylamines is centered on the nitrogen lone pair and the N-H bond.

-

Basicity: The nitrogen atom is weakly basic due to the delocalization of its lone pair of electrons into the two aromatic rings.

-

Antioxidant Activity: The key chemical property of hindered diarylamines is their ability to act as radical scavengers. The N-H proton can be readily abstracted by a peroxyl radical (ROO•), forming a stable nitrogen-centered radical. This new radical is sterically hindered and resonance-stabilized across both phenyl rings, making it less reactive and unable to propagate the oxidation chain. This mechanism is fundamental to its function as a polymer stabilizer.

Section 2: A Comparative Analysis: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

To provide practical, field-proven insights, we now turn to the extensively studied and commercially vital compound, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). While structurally different, its role as a p-phenylenediamine (PPD) antioxidant provides an excellent model for understanding the analysis and application of aromatic amine stabilizers.

Chemical Identity and Industrial Significance

IPPD is an asymmetrical aromatic amine widely used as a high-potency antioxidant and antiozonant in the rubber industry, particularly for tires.[5][6] Its ability to protect elastomers from degradation by ozone and oxidative stress is critical for product safety and longevity.[6]

-

IUPAC Name: N¹-Phenyl-N⁴-(propan-2-yl)benzene-1,4-diamine[6]

-

CAS Number: 101-72-4[5]

-

Synonyms: 4-Isopropylaminodiphenylamine, Santoflex IP, Flexzone 3C[6]

-

Molecular Formula: C₁₅H₁₈N₂[5]

Physicochemical Properties of IPPD

| Property | Value | Source |

| Molecular Weight | 226.32 g/mol | PubChem[5] |

| Appearance | Dark gray to black flakes or brown-black solid | PubChem[5] |

| Melting Point | 72-76 °C | Hawley's Condensed Chemical Dictionary[5] |

| Boiling Point | (Decomposes) | - |

| Density | 1.04 g/cm³ | ILO-WHO[5] |

| Solubility | Soluble in DMSO (≥10 mg/ml), sparingly soluble in Ethanol | Cayman Chemical |

Experimental Protocols: Characterization of Amine Antioxidants

The following protocols are standard methodologies for the quality control and characterization of aromatic amine antioxidants like IPPD. They are directly applicable to the analysis of N,N-Di-(4-isopropylphenyl)amine, with adjustments to chromatographic conditions based on its higher lipophilicity (XLogP3 of 5.7 vs. ~3.1 for IPPD).

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for separating and quantifying organic molecules based on their hydrophobicity. For aromatic amines, a C18 column provides excellent resolving power. The mobile phase, a mixture of organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to ensure a good retention time and peak shape. UV detection is ideal as the aromatic rings provide strong chromophores.

-

Instrumentation: HPLC system with UV-Vis Detector (e.g., ACQUITY UPLC H-Class).[7]

-

Column: C18 reverse-phase column (e.g., 150mm × 4.6mm, 5µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid[7]

-

-

Gradient: 70% A / 30% B, ramping to 10% A / 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: 254 nm.

-

Procedure:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard (e.g., IPPD) in methanol. Create a calibration curve by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject 10 µL of each standard and sample.

-

Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve.

-

Self-Validation: The method's validity is confirmed by the linearity of the calibration curve (R² > 0.999), sharp peak symmetry, and consistent retention times. Spiking a blank sample with a known amount of standard and achieving >95% recovery further validates accuracy.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) provides unambiguous structural information by probing the chemical environment of each hydrogen atom in the molecule. It is a definitive technique for identity confirmation.

-

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆).

-

Procedure:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum.

-

-

Expected ¹H NMR Spectral Data for IPPD (Illustrative): [9]

-

~7.2 ppm (m): Protons on the N-phenyl ring.

-

~6.8-7.0 ppm (m): Protons on the central phenylenediamine ring.

-

~5.4 ppm (s, broad): N-H protons.

-

~3.6 ppm (septet): Methine (CH) proton of the isopropyl group.

-

~1.2 ppm (d): Methyl (CH₃) protons of the isopropyl group.

-

Self-Validation: The observed chemical shifts, splitting patterns (e.g., doublet for the methyls, septet for the methine), and integration values (proton count) must align perfectly with the proposed structure to confirm identity.

Section 3: Visualization of Key Processes

Diagram: General Synthesis of Diarylamines

The following diagram illustrates the Buchwald-Hartwig amination, a cornerstone reaction for the synthesis of diarylamines.

Caption: Buchwald-Hartwig amination workflow for diarylamine synthesis.

Diagram: Analytical Workflow for Quality Control

This workflow outlines a robust, self-validating process for the characterization and quality control of a synthesized aromatic amine antioxidant.

Caption: A typical QC workflow for an aromatic amine antioxidant.

Section 4: Safety and Handling

Aromatic amines as a class should be handled with care. While specific toxicology data for N,N-Di-(4-isopropylphenyl)amine is unavailable, the data for IPPD serves as a prudent guide.

-

Hazards: IPPD is known to be an allergen and may cause skin sensitization.[5][6] It can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (nitrile), safety glasses with side shields, and a lab coat. If handling powder, use a respirator or work in a ventilated hood to avoid dust inhalation.

-

Handling: Avoid creating dust. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

Journal of Organic Chemistry. (2023). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic protocols toward the construction of N, N‐diarylamines. Retrieved from [Link]

-

Organic Letters. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. ACS Publications. Retrieved from [Link]

-

Journal of Organic Chemistry. (n.d.). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

Environment & Health. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. ACS Publications. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

-

PubChem. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). N-Isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Isopropyl-N'-phenyl-1,4-phenylenediamine. Retrieved from [Link]

-

WJPMR. (2022). Determination of antioxidant content of few aromatic plants by RP-HPLC method. Retrieved from [Link]

Sources

- 1. This compound | C18H23N | CID 14762646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 7. lcms.cz [lcms.cz]

- 8. N-Isopropyl-N’-phenyl-p-phenylenediamine | SIELC Technologies [sielc.com]

- 9. N-Isopropyl-N'-phenyl-1,4-phenylenediamine (101-72-4) 1H NMR spectrum [chemicalbook.com]

Synthesis and characterization of bis(4-isopropylphenyl)amine

An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-isopropylphenyl)amine

Introduction

This compound, also known by its IUPAC name 4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline, is a diarylamine of significant interest in materials science and industrial chemistry.[1] With the chemical formula C₁₈H₂₃N and a molecular weight of 253.4 g/mol , this molecule's structure is characterized by two 4-isopropylphenyl groups linked by a secondary amine.[1] Its primary utility stems from its function as a highly effective antioxidant and thermal stabilizer. It is frequently incorporated into polymers, lubricants, and adhesives to prevent degradation caused by thermal stress and oxidation, particularly during high-temperature processing.[2][3]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of this compound. We will explore the mechanistic underpinnings of prevalent synthetic methodologies, offer field-proven experimental protocols, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.

Part 1: Synthesis Methodologies

The formation of the C-N bond linking the two aryl rings is the central challenge in synthesizing this compound. Modern organometallic cross-coupling reactions have largely superseded harsher, classical methods, offering milder conditions, higher yields, and broader functional group tolerance. The two most prominent and effective strategies are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: The Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[4] This palladium-catalyzed cross-coupling reaction provides a highly efficient and versatile route to aryl amines from aryl halides or triflates.[4][5] For the synthesis of a symmetric diarylamine like this compound, the reaction involves coupling 4-isopropylaniline with a 4-isopropyl-substituted aryl halide.

Mechanistic Rationale: The catalytic cycle is a well-understood process initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium amide. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical; sterically hindered and electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[4][5]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

Materials:

-

4-Iodocumene (or 4-bromocumene)

-

4-Isopropylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

To a dry, argon-flushed Schlenk flask, add Pd(OAc)₂ (1-2 mol%), Xantphos (1.5-3 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Add 4-iodocumene (1.0 equivalent) and 4-isopropylaniline (1.2 equivalents).

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 100-110 °C under an argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield this compound.

Ullmann Condensation: The Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[6][7] While generally requiring higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, modern variations have been developed that use catalytic copper sources and ligands to improve efficiency under milder conditions.[8][9]

Mechanistic Rationale: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide species from the starting amine. This species then undergoes a reaction with the aryl halide. The precise nature of the subsequent steps—whether they involve oxidative addition/reductive elimination at a copper center or a nucleophilic aromatic substitution pathway—is a subject of ongoing study, but the formation of the C-N bond is the key outcome.[6] The reaction often requires a polar, high-boiling solvent to facilitate the process.[6]

Caption: Simplified workflow for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

Materials:

-

4-Bromocumene

-

4-Isopropylaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK)[9]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

In an oven-dried flask, combine 4-bromocumene (1.0 equivalent), 4-isopropylaniline (1.2 equivalents), CuI (10 mol%), and K₂CO₃ (2.0 equivalents).

-

Add anhydrous DMF.

-

Heat the mixture to 120-150 °C under a nitrogen atmosphere for 24-48 hours, monitoring by TLC.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by a brine wash.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue via column chromatography or recrystallization to obtain the final product.

Comparison of Synthetic Routes

The choice between the Buchwald-Hartwig amination and the Ullmann condensation depends on factors such as available equipment, catalyst cost, and desired reaction conditions.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based[4] | Copper-based[6] |

| Conditions | Milder (80-120 °C) | Harsher (120-210 °C)[6] |

| Yields | Generally good to excellent | Moderate to good[8] |

| Substrate Scope | Very broad | Traditionally narrower, improved with modern ligands[8] |

| Catalyst Cost | Higher (Palladium) | Lower (Copper) |

| Key Advantage | High efficiency and mild conditions | Low catalyst cost |

Part 2: Purification and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Caption: General workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved before acquiring the spectra.

Expected ¹H and ¹³C NMR Data: The symmetry of the molecule simplifies the spectra. The chemical shifts are influenced by the electron-donating nature of the amine and isopropyl groups.

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | -CH(C H₃)₂ | ~1.25 | Doublet | 12H |

| H-b | -C H(CH₃)₂ | ~2.85 | Septet | 2H |

| H-c | N-H | ~5.5-6.0 (broad) | Singlet | 1H |

| H-d, H-e | Aromatic Protons | ~6.9-7.2 | Multiplets (AA'BB' system) | 8H |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) |

| C-a | -CH(C H₃)₂ | ~24 |

| C-b | -C H(CH₃)₂ | ~33 |

| C-c, C-d | Aromatic CH | ~118-128 |

| C-e, C-f | Aromatic Quaternary C | ~140-145 |

(Note: Predicted values are based on typical chemical shifts for similar structures. Actual values may vary slightly based on solvent and experimental conditions.)[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Expected Results:

-

Molecular Ion (M⁺): For C₁₈H₂₃N, the expected monoisotopic mass is 253.1830 Da.[1] High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.

-

Fragmentation: Common fragmentation pathways in ESI-MS/MS or EI-MS may involve the loss of a methyl group (-15 Da) or an isopropyl group (-43 Da) from the parent ion.[11][12]

Thermal Analysis

For a compound often used as a thermal stabilizer, understanding its own thermal properties is crucial.

Thermogravimetric Analysis (TGA):

-

Objective: To determine the thermal stability and decomposition temperature.

-

Procedure: A small sample is heated in a controlled atmosphere (e.g., nitrogen) on a microbalance, and its mass is measured as a function of temperature.

-

Expected Result: this compound is expected to be thermally stable to high temperatures, with an onset of decomposition well above typical polymer processing temperatures.[13]

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point and other thermal transitions.

-

Procedure: The difference in heat flow required to increase the temperature of the sample and a reference is measured as a function of temperature.

-

Expected Result: A sharp endothermic peak corresponding to the melting point of the crystalline solid will be observed.

Part 3: Safety and Handling

-

Reagents: Handle all reagents, especially organometallic catalysts, strong bases (NaOt-Bu), and organic solvents, in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Product: this compound is an aromatic amine. While specific toxicity data may be limited, aromatic amines as a class should be handled with care to avoid skin contact and inhalation.

-

Storage: Store the purified compound in a tightly sealed container in a cool, dry place, protected from light and air to prevent gradual oxidation.

Conclusion

This guide has detailed the primary synthetic routes—Buchwald-Hartwig amination and Ullmann condensation—for the preparation of this compound. The palladium-catalyzed Buchwald-Hartwig reaction is often preferred for its milder conditions and high efficiency. A comprehensive characterization workflow, centered on NMR and mass spectrometry, is mandatory for verifying the structure and purity of the final product. The protocols and data presented herein serve as a robust foundation for researchers engaged in the synthesis and application of this important industrial chemical.

References

-

Leroux, F., Schlosser, F., et al. (2004). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Organic Letters. Available at: [Link]

-

Barbe, G., et al. (2016). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2019). The synthesis of chiral diarylamines via asymmetric reductive amination. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Zhang, L., Wang, W., & Fan, R. (2013). One-pot synthesis of diarylamines from two aromatic amines via oxidative dearomatization-imino exchange-reductive aromatization. PubMed. Available at: [Link]

-

Synthesis Workshop. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

Rapisarda, A., et al. (2021). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling.... ResearchGate. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

SynArchive. Ullmann Condensation. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

Chieppa, G., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. National Institutes of Health. Available at: [Link]

-

Supplementary Information. General Procedure for Imine Syntheses and Characterization Data. Available at: [Link]

-

Rahman, M. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

Chemsrc. This compound | CAS#:63451-41-2. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides.... MDPI. Available at: [Link]

-

Liu, Y., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Wiley Online Library. Available at: [Link]

- St. Clair, A. K., et al. (1983). US Patent 4370501A - Synthesis of bis(aminophenyl) compounds. Google Patents.

-

PubChem. 4,4'-(1,4-Phenylenediisopropylidene)bisaniline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Bis(4-isopropylphenyl) phenyl phosphate. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, Y., et al. (2019). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI. Available at: [Link]

-

Li, J., et al. (2020). Identification of N-Methyl Bis(2-(Alkyloxy-Alkylphosphoryloxy)Ethyl) Amines by LC-HRMS/MS. SCIRP. Available at: [Link]

-

Wikipedia. Isopropylamine. Available at: [Link]

-

ResearchGate. Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ- biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies. Available at: [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. Structural and 1H NMR spectroscopic characterization of bis( N-isopropylsalicylaldiminato)iron(II). Available at: [Link]

-

National Institute of Standards and Technology. Phenol, 4,4'-(1-methylethylidene)bis-. NIST WebBook. Available at: [Link]

-

American Chemical Society. (2022). Oxo Ligand Insertion into Fe–C Bonds as a Platform for Oxygen Atom Insertion Catalysis. Available at: [Link]

Sources

- 1. This compound | C18H23N | CID 14762646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis[4-(2-phenyl-2-propyl)phenyl]amine | 10081-67-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. library.dphen1.com [library.dphen1.com]

- 12. Phenol, 4,4'-(1-methylethylidene)bis- [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Systematic Nomenclature and Structural Elucidation of C18H23N Amine Compounds

Prepared by: Gemini, Senior Application Scientist

Abstract: The molecular formula C18H23N represents a vast landscape of structural isomers, each with unique chemical and pharmacological properties. A precise and unambiguous naming system is paramount for researchers, scientists, and drug development professionals to ensure clarity, reproducibility, and safety. This guide provides an in-depth methodology for determining the International Union of Pure and Applied Chemistry (IUPAC) name for complex amine compounds, using a representative C18H23N isomer as a case study. Furthermore, it outlines a self-validating system of experimental protocols essential for the structural elucidation that must precede nomenclature assignment.

Part 1: The Challenge of Isomerism and the Imperative for Systematic Nomenclature

A molecular formula alone is insufficient for identifying a chemical compound. Isomers are molecules that share the same molecular formula but possess different arrangements of atoms.[1] This structural variance can lead to profoundly different physical and biological properties. For C18H23N, possibilities include primary, secondary, and tertiary amines, with varied alkyl and aryl substituents, presenting numerous chain, position, and functional isomers.[1][2]

Given that over 40% of all drugs and drug candidates contain amine functionalities, a rigorous and universally accepted naming convention is not merely an academic exercise; it is a cornerstone of chemical research and pharmaceutical development.[3][4][5] The IUPAC system provides this necessary framework.

Part 2: Systematic IUPAC Nomenclature: A Step-by-Step Derivation

To illustrate the systematic application of IUPAC rules, we will derive the name for the following C18H23N isomer:

(Case Study Molecule: C18H23N)

Step 2.1: Identification of the Principal Functional Group

The molecule contains a nitrogen atom bonded to a benzene ring and an alkyl chain, classifying it as a secondary amine.[6] When an amino group (-NH-) is attached to a benzene ring, the parent name can be based on "aniline" or "benzenamine".[6][7][8] The IUPAC system accepts the common name aniline for the parent C6H5NH2 structure, which is often used for its derivatives.[7][9]

Step 2.2: Selection and Numbering of the Parent Hydride

The principal functional group is part of the aniline structure. Therefore, aniline (or benzenamine ) is selected as the parent hydride.[6][7] The carbon atom of the benzene ring directly attached to the nitrogen atom is assigned position number 1.

Step 2.3: Identification and Naming of Substituents

Two substituents are present:

-

On the Nitrogen Atom: A five-carbon alkyl chain (pentyl group). Since it is attached to the nitrogen, it is designated with the locant N. Thus, the substituent is N-pentyl .[10][11][12]

-

On the Benzene Ring: A benzyl group (a phenylmethyl group, -CH2-C6H5) is attached to the ring. Based on the numbering from Step 2.2, it is located at position 4. Thus, the substituent is 4-(phenylmethyl) or 4-benzyl .

Step 2.4: Assembling the Full IUPAC Name

The substituents are listed alphabetically (benzyl before pentyl) before the parent name.[10][11]

Combining the components yields the preferred IUPAC name: 4-Benzyl-N-pentylaniline

An equally valid systematic name based on "benzenamine" is: 4-(Phenylmethyl)-N-pentylbenzenamine

The following diagram illustrates the logical flow for this nomenclature decision process.

Caption: IUPAC nomenclature decision workflow for a C18H23N isomer.

Part 3: Experimental Workflow for Structural Verification

Assigning a name is contingent upon knowing the exact structure. For a novel or unknown compound, a suite of analytical techniques is required to elucidate its structure. This section outlines the self-validating protocols to confirm the identity of 4-benzyl-N-pentylaniline.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition (C18H23N).

Protocol:

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range of m/z 100-500.

-

Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Compare the measured mass with the theoretical exact mass for C18H24N⁺.

Expected Data:

| Ion | Theoretical Exact Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

| [M+H]⁺ for C18H23N | 266.19033 | 266.1901 | < 5 ppm |

Fragmentation Analysis: Electron ionization (EI) would induce characteristic fragmentation. The fragmentation pattern provides corroborating structural evidence.[13][14]

Table of Expected Fragments:

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 265 | [M]⁺ (Molecular Ion) | Initial ionization |

| 194 | [M - C5H11]⁺ | Loss of the pentyl radical (α-cleavage)[14] |

| 91 | [C7H7]⁺ | Benzyl cation (tropylium ion), a very stable fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum, typically using a broadband decoupling pulse sequence.

-

Analysis: Analyze chemical shifts, integration, and coupling patterns to assign signals to specific atoms in the proposed structure.

Predicted ¹H and ¹³C NMR Data (in CDCl3):

| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (C6H5-CH2) | 7.2-7.4 | m | 5H |

| Aromatic (Ring A, H2/6) | ~7.1 | d | 2H |

| Aromatic (Ring A, H3/5) | ~6.6 | d | 2H |

| Benzyl (-CH2-) | ~3.9 | s | 2H |

| N-H | ~3.6 | broad s | 1H |

| N-CH2- (pentyl) | ~3.1 | t | 2H |

| Pentyl chain (-CH2-)x3 | 1.2-1.7 | m | 6H |

| Pentyl (-CH3) | ~0.9 | t | 3H |

| Assignment (¹³C NMR) | Predicted δ (ppm) |

| Aromatic C (C-N) | ~148 |

| Aromatic C (C6H5-ipso) | ~140 |

| Aromatic C (C-CH2) | ~130 |

| Aromatic C (CH) | 127-130 |

| Aromatic C (CH) | 112-115 |

| Benzyl (-CH2-) | ~45 |

| N-CH2- (pentyl) | ~44 |

| Pentyl (-CH2-) | 22-30 |

| Pentyl (-CH3) | ~14 |

Integrated Workflow for Structural Elucidation

The combination of these techniques provides a robust, self-validating system. HRMS confirms the elemental formula, while NMR provides the specific atomic connectivity.

Sources

- 1. embibe.com [embibe.com]

- 2. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 5. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 6. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. IUPAC nomenclature retains the common name aniline for \mathrm{C}{\mathrm.. [askfilo.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. ochem.weebly.com [ochem.weebly.com]

- 11. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 12. study.com [study.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of Bis(4-isopropylphenyl)amine in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of bis(4-isopropylphenyl)amine in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a foundational understanding of the physicochemical principles governing the solubility of this diarylamine, offers a predictive solubility profile based on structural analogs, and provides detailed, field-proven experimental protocols for precise and accurate solubility determination. Our approach is grounded in the core tenets of scientific integrity, ensuring that the presented methodologies are robust and self-validating.

Introduction: The Significance of this compound Solubility

This compound, a diarylamine derivative, is a compound of interest in various fields of chemical synthesis, including its use as an antioxidant and as an intermediate in the production of dyes and pharmaceuticals. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical applications. A thorough understanding of its solubility profile enables process optimization, enhances reaction yields, and ensures the successful development of formulated products.

The molecular structure of this compound, characterized by two bulky, nonpolar isopropylphenyl groups attached to a secondary amine, governs its solubility behavior. The large hydrocarbon framework suggests a preference for nonpolar or weakly polar organic solvents, while the secondary amine group introduces a site for potential hydrogen bonding, influencing its interaction with protic and polar aprotic solvents.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the interplay of van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

2.1. The Role of Molecular Structure

The key structural features of this compound influencing its solubility are:

-

Two Isopropylphenyl Groups: These large, nonpolar moieties dominate the molecular structure, leading to significant van der Waals interactions. This suggests a high affinity for nonpolar solvents.

-

Secondary Amine Group (-NH-): The nitrogen atom with its lone pair of electrons and the attached hydrogen atom can act as both a hydrogen bond acceptor and donor. This allows for favorable interactions with polar protic and aprotic solvents. However, the steric hindrance from the bulky isopropylphenyl groups may limit the accessibility of the amine group for hydrogen bonding.

2.2. Comparison with a Structural Analog: Diphenylamine

Due to the limited availability of specific quantitative solubility data for this compound, we can draw valuable inferences from its structural analog, diphenylamine ((C₆H₅)₂NH).[1] Diphenylamine is a colorless solid that is known to dissolve well in many common organic solvents while being poorly soluble in water.[1][2] The key structural difference is the presence of the isopropyl groups in our target molecule. These groups increase the molecular weight and the nonpolar surface area, which will generally decrease solubility in polar solvents and increase it in nonpolar hydrocarbon solvents compared to diphenylamine.

Predicted Solubility Profile of this compound

Based on the theoretical framework and comparison with diphenylamine, the following table provides a predicted qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be validated experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | High | The large, nonpolar isopropylphenyl groups will interact favorably with nonpolar solvents through strong van der Waals forces.[3] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Medium | These solvents can effectively solvate both the nonpolar and the moderately polar portions of the molecule.[4] |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Medium to Low | The higher polarity of these solvents may lead to less favorable interactions with the large nonpolar groups, resulting in lower solubility. |

| Polar Protic | Methanol, Ethanol | Low | The large hydrophobic nature of the molecule is expected to significantly limit its solubility in highly polar, hydrogen-bonding solvents like lower alcohols.[5] |

| Strongly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium | These are powerful, universal organic solvents that are often capable of dissolving compounds with mixed polarity characteristics.[4] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable quantitative solubility data, a robust experimental methodology is essential. The following protocol is based on the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a solid in a solvent.[6]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

4.2. Step-by-Step Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation and Sampling: After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature until the undissolved solid has completely settled, leaving a clear supernatant. Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any suspended microparticles of the undissolved solid. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV or GC-FID).

-

Calibration and Calculation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent and generate a calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve. Calculate the original solubility in the desired units (e.g., g/100 mL or mol/L), accounting for the dilution factor.

Advanced Concepts: Hansen Solubility Parameters

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[7][8] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Caption: Logical relationship for predicting solubility using Hansen Solubility Parameters.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a predictive framework based on a close structural analog, we have offered valuable insights for researchers and professionals. The detailed, self-validating experimental protocol presented herein provides a robust methodology for obtaining precise quantitative solubility data, which is indispensable for the effective application of this compound in research and development. The principles and methods outlined in this guide are designed to empower scientists to make informed decisions regarding solvent selection and process design, ultimately leading to more efficient and successful outcomes.

References

-

Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 24). Diphenylamine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Diphenylamine. Retrieved from [Link]

-

LookChem. (n.d.). DIPHENYLAMINE PRODUCT IDENTIFICATION. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

-

ScienceDirect. (n.d.). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

-

PubMed Central. (2024, March 18). Will we ever be able to accurately predict solubility? Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantitative Self-Assembly Prediction Yields Targeted Nanomedicines. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers (sort by dispersion). Retrieved from [Link]

-

Hansen Solubility. (n.d.). Sheet1 - Hansen Solubility Parameters. Retrieved from [Link]

Sources

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. benchchem.com [benchchem.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, IR, MS) of bis(4-isopropylphenyl)amine

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(4-isopropylphenyl)amine

Abstract

This compound, also known as 4,4'-diisopropyldiphenylamine, is a sterically hindered secondary aromatic amine utilized primarily as an antioxidant in various industrial applications. Its efficacy and purity are paramount, necessitating robust analytical methods for its characterization. This technical guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We delve into the theoretical underpinnings, present detailed experimental workflows, and offer expert interpretation of the spectral data, providing researchers and quality control professionals with a definitive reference for the analysis of this compound.

Introduction: The Molecular Blueprint

The structural confirmation of a chemical entity is the bedrock of its application in research and industry. For this compound (Figure 1), a molecule with a molecular formula of C₁₈H₂₃N and a molecular weight of 253.39 g/mol , a multi-faceted spectroscopic approach is essential.[1][2] Each technique provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular mass and fragmentation pattern. This guide synthesizes these data streams into a coherent and validated structural assignment.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation

The causality behind a robust NMR protocol is to achieve high-resolution spectra by ensuring the sample is pure, fully dissolved, and free from particulate matter in a deuterated solvent that does not obscure signals from the analyte.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D). CDCl₃ is chosen for its excellent solvating power for nonpolar to moderately polar compounds and its single residual proton peak at ~7.26 ppm, which rarely interferes with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reference point for the chemical shift scale.[3][4]

-

Homogenization: Vortex the sample until the solid is completely dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. Due to the molecule's symmetry, a simplified spectrum is anticipated.

-

Aromatic Protons (H-Ar): The para-substituted benzene rings create a classic AA'BB' spin system, which often appears as two distinct doublets. Protons ortho to the amine group will be slightly shielded compared to those ortho to the isopropyl group.

-

Methine Proton (-CH-): The single proton of each isopropyl group is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (6+1 = 7).[3]

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups in each isopropyl moiety are adjacent to the single methine proton. Their signal will be split into a doublet (1+1 = 2).[5]

-

Amine Proton (-NH-): The secondary amine proton typically appears as a broad singlet. Its chemical shift is variable and can be influenced by concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.10 | Doublet | 4H | Ar-H (ortho to NR) | Aromatic protons adjacent to the electron-donating amine group are shielded. |

| ~ 6.95 | Doublet | 4H | Ar-H (ortho to CH) | Aromatic protons adjacent to the alkyl group. |

| ~ 5.50 | Broad Singlet | 1H | N-H | Typical range for a secondary aromatic amine; broad due to exchange. |

| ~ 2.88 | Septet | 2H | -CH (CH₃)₂ | Split by 6 equivalent methyl protons (n+1=7). Deshielded by the aromatic ring.[5] |

| ~ 1.25 | Doublet | 12H | -CH(CH₃ )₂ | Split by one methine proton (n+1=2). Classic isopropyl signal.[5] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry, this compound is expected to show only 6 distinct signals instead of the 18 total carbons.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 143.0 | Quaternary Ar-C | Aromatic carbon attached to the isopropyl group (C-ipso). |

| ~ 140.0 | Quaternary Ar-C | Aromatic carbon attached to the nitrogen atom (C-ipso). |

| ~ 127.0 | Ar-CH | Aromatic carbon ortho to the isopropyl group. |

| ~ 118.0 | Ar-CH | Aromatic carbon ortho to the nitrogen atom. |

| ~ 33.5 | -C H(CH₃)₂ | Aliphatic methine carbon. |

| ~ 24.0 | -CH(C H₃)₂ | Aliphatic methyl carbons. |

NMR Workflow Visualization

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that acts as a molecular fingerprint, identifying the functional groups within a molecule by their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The choice of ATR is based on its ease of use and applicability to solid or liquid samples.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step, as the instrument software subtracts this background from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

IR Spectral Analysis

The IR spectrum of this compound is dominated by vibrations from the N-H bond, the aromatic rings, and the aliphatic isopropyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 3350 - 3310 | N-H Stretch | Weak-Medium | Secondary Aromatic Amine.[6] |

| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H. |

| 2965 - 2850 | C-H Stretch | Strong | Aliphatic C-H (from isopropyl groups). |

| 1610, 1510 | C=C Stretch | Strong | Aromatic Ring Skeletal Vibrations. |

| 1335 - 1250 | C-N Stretch | Strong | Aromatic Amine C-N bond.[6] |

| ~ 820 | C-H Out-of-Plane Bend | Strong | Para (1,4) disubstituted benzene ring. |

FTIR Workflow Visualization

Caption: A streamlined workflow for functional group analysis via ATR-FTIR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on how the molecule fragments.[7]

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This makes it ideal for structural elucidation and library matching.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[7]

-

Fragmentation: The energetically unstable molecular ion fragments into smaller, charged ions and neutral radicals.

-

Analysis: Accelerate the positive ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus m/z.

MS Spectral Analysis

The mass spectrum provides a fingerprint based on the parent molecule and its breakdown products.

-

Molecular Ion (M⁺•): this compound has a molecular formula of C₁₈H₂₃N. Its nominal mass is 253 amu. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The presence of a strong molecular ion peak at m/z = 253 is the first confirmation of the compound's identity.[8]

-

Key Fragmentation Pathways: The fragmentation pattern is governed by the formation of the most stable carbocations.

-

Loss of a Methyl Group ([M-15]⁺): The most common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the isopropyl groups. This results in a highly stable benzylic carbocation, which is further stabilized by resonance with the aromatic ring. This fragment is expected to be the base peak (most intense).

-

Loss of an Isopropyl Group ([M-43]⁺): Cleavage of the entire isopropyl group can also occur, though it is generally less favorable than the loss of a methyl group.

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 253 | [C₁₈H₂₃N]⁺• | Molecular Ion (M⁺•) |

| 238 | [M - CH₃]⁺ | Loss of a methyl radical from an isopropyl group. |

| 210 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |

Mass Spectrometry Workflow Visualization

Caption: General workflow for structural analysis using Electron Ionization MS.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon skeleton, confirming the presence of para-substituted isopropylphenyl groups and their symmetric arrangement around the secondary amine. FTIR spectroscopy validates the presence of the key N-H, aromatic C-H, aliphatic C-H, and aromatic C-N functional groups. Finally, mass spectrometry confirms the molecular weight of 253 amu, consistent with the Nitrogen Rule, and shows a characteristic fragmentation pattern dominated by the loss of a methyl group to form a stable benzylic cation. Together, these spectroscopic data form a robust and self-validating analytical package for the definitive identification and quality assessment of this compound.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

ResearchGate. (2021). FTIR spectrum of Schiff-base 1,1'-(1,4-phenylene)bis(N-Isopropyl methane imine) (A). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-(1,4-Phenylenediisopropylidene)bisaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Sun, Q., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(10), 1251-1258. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:63451-41-2. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). Di-(1-(4-methylphenyl)isopropyl)amine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2007). Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Isopropylphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

-

YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

- 1. This compound | C18H23N | CID 14762646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:63451-41-2 | Chemsrc [chemsrc.com]

- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

Antioxidant properties of substituted diphenylamines

An In-Depth Technical Guide to the Antioxidant Properties of Substituted Diphenylamines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylamine (DPA) and its substituted derivatives represent a cornerstone class of synthetic antioxidants, pivotal in mitigating oxidative degradation across a spectrum of industrial and biomedical applications. Their efficacy stems from a unique molecular architecture centered on a secondary amine bridge between two phenyl rings, which serves as a potent hydrogen donor for radical scavenging. This guide provides a comprehensive exploration of the antioxidant properties of substituted diphenylamines. We will dissect the core mechanisms of radical quenching, delineate the critical structure-activity relationships (SAR) that govern their potency and solubility, and present detailed, field-proven protocols for their experimental and computational evaluation. By integrating foundational theory with practical methodologies, this document serves as an essential resource for the rational design, screening, and application of next-generation diphenylamine-based antioxidants.

Introduction: The Enduring Relevance of Diphenylamines

Oxidative stress, mediated by the uncontrolled proliferation of reactive oxygen species (ROS) and other free radicals, is a primary driver of degradation in materials and a key pathological factor in numerous human diseases. Antioxidants function by neutralizing these reactive species, thereby terminating destructive chain reactions. While nature provides a vast arsenal of antioxidants, synthetic molecules are often required to meet the demanding performance criteria of industrial applications, such as high-temperature stability in lubricants, or to achieve specific pharmacokinetic profiles in therapeutic agents.[1]

Diphenylamine (DPA), first prepared in 1863, has long been recognized for its antioxidant capabilities.[2] It is utilized as a stabilizer in explosives, an anti-scald agent for fruit, and an antioxidant in rubber, plastics, and lubricants.[3][4][5] The true potential of this scaffold, however, lies in its derivatization. By strategically adding substituent groups to the phenyl rings, researchers can fine-tune the molecule's electronic properties, steric hindrance, and solubility, thereby enhancing its antioxidant performance and tailoring it for specific environments.[6][7] Furthermore, DPA derivatives are the basis for several non-steroidal anti-inflammatory drugs (NSAIDs), including Diclofenac and Mefenamic acid, highlighting the scaffold's therapeutic relevance.[2]